molecular formula C10H10N2O5 B187732 (3-Methyl-4-nitro-benzoylamino)-acetic acid CAS No. 124924-36-3

(3-Methyl-4-nitro-benzoylamino)-acetic acid

Cat. No.: B187732
CAS No.: 124924-36-3
M. Wt: 238.2 g/mol
InChI Key: MQWUJWRMCMDPTG-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitro-benzoylamino)-acetic acid is an organic compound that belongs to the class of benzoylamino acids This compound is characterized by the presence of a benzoyl group attached to an amino acid moiety, with a methyl and nitro substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid typically involves the reaction of 3-methyl-4-nitrobenzoic acid with an appropriate amine under specific conditions. One common method is the acylation of glycine with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-nitro-benzoylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted benzoylamino acids.

Scientific Research Applications

(3-Methyl-4-nitro-benzoylamino)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitro-benzoylamino)-acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoylamino moiety can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-nitrobenzoyl chloride
  • 3-Nitro-p-toluoyl chloride
  • 4-Methyl-3-nitrobenzoic acid

Uniqueness

(3-Methyl-4-nitro-benzoylamino)-acetic acid is unique due to its specific substitution pattern on the benzene ring and the presence of both a benzoylamino and acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-methyl-4-nitrobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6-4-7(2-3-8(6)12(16)17)10(15)11-5-9(13)14/h2-4H,5H2,1H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWUJWRMCMDPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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